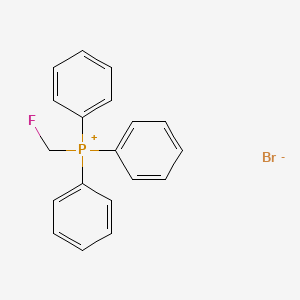

Fluoromethyltriphenylphosphonium bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H17BrFP |

|---|---|

Molecular Weight |

375.2 g/mol |

IUPAC Name |

fluoromethyl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C19H17FP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |

InChI Key |

AEKLNSMYUTVLHY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Fluoro Methyltriphenylphosphonium Bromide

Precursor Synthesis and Halogenation Routes

A common and effective strategy for synthesizing fluoromethyltriphenylphosphonium bromide involves the initial preparation of a halomethyltriphenylphosphonium salt, which then undergoes a halogen exchange reaction to introduce the fluorine atom.

The synthesis of halomethyltriphenylphosphonium salts, such as (bromomethyl)triphenylphosphonium bromide, serves as a crucial first step. A widely employed method involves the reaction of triphenylphosphine (B44618) with a dihalomethane. For instance, (bromomethyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with dibromomethane (B42720). chemicalbook.comresearchgate.net In a typical procedure, a solution of triphenylphosphine and dibromomethane in a solvent like toluene (B28343) is heated under reflux. The resulting solid product is then collected by filtration. chemicalbook.com

The reaction can be summarized as follows: P(C₆H₅)₃ + CH₂Br₂ → [ (C₆H₅)₃PCH₂Br ]⁺Br⁻

This reaction produces the phosphonium (B103445) salt intermediate, which can often be used in the subsequent step without extensive purification. chemicalbook.com

The conversion of a halomethyltriphenylphosphonium salt to its fluorinated counterpart is typically achieved through a halogen exchange reaction, a type of nucleophilic substitution. wikipedia.org This process, often referred to as a Finkelstein-type reaction, involves the replacement of a halide ion (like bromide) with a fluoride (B91410) ion. wikipedia.org

A variety of fluoride sources can be utilized for this transformation. Common fluorinating agents include potassium fluoride, antimony trifluoride, and mercury fluoride. irooildrilling.com The choice of the fluorinating agent and reaction conditions is critical for the success of the halogen exchange. The reactivity of the organic halide in this exchange generally follows the order of iodide > bromide > chloride. irooildrilling.com

The reaction can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent. wikipedia.org For the conversion of chlorocarbons to fluorocarbons, polar solvents such as dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO) are often employed. wikipedia.org The selective activation of C-F bonds can also be achieved using specific catalytic systems. nih.govorganic-chemistry.org

Direct Synthesis Routes for Fluoro-methyltriphenylphosphonium Bromide

Direct synthesis methods offer a more streamlined approach to obtaining this compound, bypassing the need for a precursor halomethylphosphonium salt.

While specific documentation for the direct synthesis of this compound is not extensively detailed, analogous reactions suggest a plausible pathway. This would likely involve the direct reaction of triphenylphosphine with a fluoromethyl halide, such as fluoromethyl bromide, in a suitable polar aprotic solvent like ethanol (B145695) or acetonitrile (B52724). vulcanchem.com

A modern and efficient approach for the synthesis of similar phosphonium salts involves the use of microwave irradiation. biomedres.us This technique has been shown to significantly reduce reaction times and improve yields for the preparation of substituted-benzyltriphenylphosphonium bromides. biomedres.us For instance, the reaction of triphenylphosphine with benzyl (B1604629) bromide in THF under microwave irradiation at 60°C can produce the corresponding phosphonium salt in high yield. biomedres.us This method offers a promising avenue for the direct and scalable synthesis of this compound.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be adjusted include the choice of solvent, temperature, and reaction time.

The selection of an appropriate solvent is critical. For the synthesis of phosphonium salts, a range of solvents have been explored, including nonpolar solvents like toluene and 1,4-dioxane, as well as polar aprotic solvents such as THF, acetonitrile (MeCN), DMF, and dichloromethane (B109758) (CH₂Cl₂). biomedres.usresearchgate.net In some cases, performing the reaction in a nonpolar solvent at reflux temperature can lead to high yields. researchgate.net In other instances, polar aprotic solvents have been found to be more effective, with dichloromethane providing excellent results at room temperature. researchgate.net

The following table illustrates the effect of different solvents on the yield of a representative phosphonium salt synthesis:

| Solvent | Temperature | Time | Yield (%) |

| Toluene | Reflux | 2h | 91 |

| 1,4-Dioxane | Reflux | 2h | 96 |

| THF | Reflux | 1.5h | 85 |

| Acetonitrile | Reflux | 1.5h | 88 |

| DMF | 80°C | 1h | 78 |

| Dichloromethane | Room Temp | 1h | 97 |

This data is representative of a phosphonium salt synthesis and is intended for illustrative purposes. researchgate.net

In addition to solvent effects, other factors such as the molar ratio of reactants and the use of catalysts can be optimized to enhance reaction efficiency. researchgate.netresearchgate.net

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues

The synthesis of fluorine-18 (¹⁸F) labeled analogues of this compound is of significant interest for applications in positron emission tomography (PET) imaging. nih.gov The short half-life of ¹⁸F necessitates rapid and efficient radiosynthesis methods.

Microwave-assisted radiosynthesis has emerged as a valuable technique for preparing ¹⁸F-labeled compounds. nih.gov This method can reduce the amount of reagents needed and shorten the synthesis time compared to conventional heating methods. nih.gov For example, the 4-[¹⁸F]-fluorobenzyltriphenylphosphonium cation has been synthesized using a series of microwave reactions, resulting in a radiochemically pure product. nih.gov

More recently, droplet-based microfluidic platforms have been developed for the radiosynthesis of compounds like [¹⁸F]fluorobenzyltriphenylphosphonium cation ([¹⁸F]FBnTP). nih.gov This approach offers several advantages, including minimal reagent consumption, rapid synthesis times, and high yields. nih.gov The process typically involves drying a mixture of [¹⁸F]fluoride, a phase-transfer catalyst, and a base in a microdroplet, followed by the addition of a precursor solution and heating to facilitate the radiofluorination. nih.gov These advanced techniques are crucial for the production of ¹⁸F-labeled phosphonium salts for clinical and preclinical research. nih.govresearchgate.netrsc.org

Synthesis of [(18)F]-Fluoromethyltriphenylphosphonium Cation

The synthesis of the [(18)F]-Fluoromethyltriphenylphosphonium cation ([(18)F]-FTPMP) is achieved through a nucleophilic substitution reaction. The process typically involves the preparation of an [18F]fluoromethylating agent, which then reacts with a suitable precursor.

A common route for producing the necessary [18F]fluoromethylating agent, such as [18F]fluoromethyl bromide ([18F]CH2BrF), starts with the nucleophilic substitution of a dihalogenated methane, like dibromomethane (CH2Br2), with no-carrier-added [18F]fluoride. researchgate.net This intermediate is highly reactive and is typically used immediately. researchgate.netopenmedscience.com

The subsequent and final step in forming the desired cation is the reaction of this [18F]fluoromethylating agent with triphenylphosphine (PPh3). The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the [18F]fluoromethyl group, displacing the bromide or another leaving group (like triflate) to form the stable [(18)F]-Fluoromethyltriphenylphosphonium cation. researchgate.netnih.gov

Research has demonstrated the development of a radiosynthesis process that yields the [(18)F]-Fluoromethyltriphenylphosphonium cation with high decay-corrected yields of 30-34%. nih.gov The resulting product exhibits excellent radiochemical purity, exceeding 99%, and a high specific activity of approximately 760 GBq/μmol. nih.gov

Table 1: Synthesis and Product Characteristics of [(18)F]-Fluoromethyltriphenylphosphonium Cation

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical Yield (decay-corrected) | 30-34% | nih.gov |

| Radiochemical Purity | >99% | nih.gov |

| Specific Activity | ~760 GBq/μmol | nih.gov |

Automated Radiochemical Synthesis Protocols and Yield Optimization

The automation of radiochemical synthesis is essential for the routine clinical production of positron emission tomography (PET) tracers like [(18)F]-Fluoromethyltriphenylphosphonium bromide. Automated systems enhance safety, improve reproducibility, and can lead to higher yields. researchgate.net Commercial cassette-based synthesizers, such as the GE TRACERlab or Sofie Biosciences ELIXYS FLEX/CHEM, are often adapted for this purpose. openmedscience.comresearchgate.netnih.gov

The automated synthesis of phosphonium salts like [(18)F]-FTPMP typically mirrors the manual two-step process. openmedscience.com The first step involves the automated production of the [18F]fluoromethylating agent. For example, [18F]fluoride is passed through a cartridge to generate the reactive species, which is then transferred to a reaction vessel containing the precursor. openmedscience.com In the synthesis of the related compound [18F]fluorocholine, [18F]fluorobromomethane was generated and used to alkylate the precursor on a solid support, followed by purification using Sep-Pak cartridges. openmedscience.com

A significant challenge in high-activity syntheses is the radiolytic decomposition of the product and intermediates. nih.gov For the analogous compound 4-[18F]fluorobenzyl-triphenylphosphonium ([18F]FBnTP), yields were initially low when starting with high amounts of [18F]fluoride. nih.gov The problem was addressed by incorporating radical scavengers during the synthesis, purification, and formulation steps. This strategy significantly improved the activity yields and radiochemical purity. nih.gov

Optimization of automated synthesis also focuses on the purification step. High-performance liquid chromatography (HPLC) is often avoided to shorten synthesis time and simplify the process. Solid-phase extraction (SPE) using cartridges like Sep-Pak Plus Accell CM has been successfully implemented for purification, allowing for the direct formulation of the injectable product. nih.govnih.gov This approach has yielded radiochemical purities greater than 99%. nih.gov

Table 2: Comparison of Manual vs. Automated Synthesis for a Radiopharmaceutical

| Synthesis Method | Radiochemical Yield (EOS) | Specific Activity (EOB) | Reference |

|---|---|---|---|

| Manual | 23.4% ± 4.3% | 4377 ± 2011 mCi/µmol | nih.gov |

| Automated | 18.8% ± 2.4% | 4112 ± 2572 mCi/µmol | nih.gov |

EOS: End of Synthesis; EOB: End of Bombardment. Data for [(18)F]FP-TZTP illustrates a typical comparison.

Table 3: Optimized Automated Synthesis Results for 4-[18F]FBnTP

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical Yield (RCY) | 28.6 ± 5.1 % | nih.gov |

| Molar Activity (end of synthesis) | 80 - 99 GBq/μmol | nih.gov |

| Radiochemical Purity (end of synthesis) | >99% | nih.gov |

Reaction Mechanisms and Reactivity Profiles of Fluoro Methyltriphenylphosphonium Bromide

Mechanistic Pathways of C-F Bond Formation Facilitated by Fluoromethyltriphenylphosphonium Bromide

The incorporation of fluorine into organic molecules via this compound is not a direct fluorination process but rather the introduction of a fluorinated one-carbon synthon. This is principally achieved through the nucleophilic character of its derived ylide.

This compound is most notably a precursor to a phosphorus ylide, specifically fluoromethylenetriphenylphosphorane. ethernet.edu.et This ylide is a powerful nucleophile that enables the formation of a C-F bond in a target molecule through the Wittig reaction. libretexts.org In this process, the negatively charged carbon of the ylide attacks an electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This nucleophilic addition leads to a dipolar, charge-separated intermediate known as a betaine (B1666868), which subsequently forms a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate is unstable and spontaneously decomposes to yield a monofluoroalkene and triphenylphosphine (B44618) oxide. ethernet.edu.etlibretexts.org The net result is the replacement of a carbonyl oxygen with a fluorinated methylene (B1212753) group (=CHF).

Step 1 (Ylide Formation): The phosphonium (B103445) salt is deprotonated by a strong base to form the ylide.

Step 2 (Nucleophilic Attack): The ylide attacks a carbonyl compound (aldehyde or ketone).

Step 3 (Alkene Formation): The resulting intermediate decomposes to form the fluoroalkene and triphenylphosphine oxide. libretexts.org

This sequence provides a reliable method for synthesizing monofluoro-substituted olefins. ethernet.edu.et

While this compound itself acts as a precursor to a nucleophile, the concept of electrophilic fluorination is a significant pathway in organofluorine chemistry where a fluorine source acts as an electrophile ("F+"). wikipedia.orgbeilstein-journals.org In these reactions, a carbon-centered nucleophile, such as an enolate or an organometallic reagent, attacks the electrophilic fluorine atom. wikipedia.org

In systems related to phosphonium salts, electrophilicity can be engineered. For instance, highly electrophilic P(V) species can be generated from alkyl phosphonates through activation, which then react with a fluoride (B91410) anion (F-) to form P-F bonds. nih.gov While this is a nucleophilic attack by fluoride on an electrophilic phosphorus center, it highlights the tunability of phosphorus-based reagents. Other phosphonium cations, particularly those with highly electron-withdrawing groups like phenoxy substituents, have been synthesized and studied for their Lewis acidity and electrophilic character. rsc.org The development of reagents containing nitrogen-fluorine (N-F) bonds, such as Selectfluor, has become the dominant approach for electrophilic fluorination due to their stability and effectiveness. wikipedia.orgbeilstein-journals.org The mechanism is often debated, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

The emergence of photoredox catalysis has significantly advanced radical fluoroalkylation reactions, and phosphonium salts have been identified as key reagents in this domain. acs.orgresearchgate.net While not always involving direct fluorination, these methods use fluorinated phosphonium salts to generate fluoroalkyl radicals. For example, bromodithis compound, a related compound, has been used as a photocatalyzed radical difluoromethylation reagent. cas.cn

The general mechanism under photocatalysis involves the phosphonium salt acting as a radical precursor. acs.org Upon irradiation with visible light in the presence of a photocatalyst, the phosphonium salt can undergo a single-electron transfer process. This can lead to the generation of a fluoroalkyl radical. chinesechemsoc.org These highly reactive radicals can then be trapped by various substrates, such as alkenes or (hetero)arenes, to form new carbon-carbon bonds and introduce a fluoroalkyl moiety into the molecule. acs.orgchinesechemsoc.org This strategy has expanded the toolkit for creating complex fluorinated molecules under mild reaction conditions. acs.orgresearchgate.net

| Reaction Type | Reagent/System | Mechanism Summary | Application |

| Nucleophilic | This compound / Base | Formation of a nucleophilic ylide which reacts with carbonyls (Wittig reaction). libretexts.org | Synthesis of monofluoroalkenes. ethernet.edu.et |

| Electrophilic | N-F Reagents (e.g., Selectfluor) | An electron-rich substrate (nucleophile) attacks an electrophilic fluorine source ("F+"). wikipedia.orgbeilstein-journals.org | Fluorination of enolates, arenes, and other nucleophiles. wikipedia.org |

| Radical | Fluoroalkyl Phosphonium Salts / Photocatalyst | Light-induced single-electron transfer generates a fluoroalkyl radical for addition to substrates. acs.orgchinesechemsoc.org | Fluoroalkylation of alkenes and arenes. researchgate.netcas.cn |

Ylide Generation and Subsequent Reactivity

The primary utility of this compound is its role as a stable, solid precursor to the corresponding Wittig reagent. The generation of this ylide is the critical step that unlocks its synthetic potential.

Fluoromethylenetriphenylphosphorane, (C₆H₅)₃P=CHF, is the Wittig reagent derived from this compound. researchgate.net It is an ylide, which is a neutral molecule containing adjacent atoms with positive and negative formal charges. libretexts.org The increased acidity of the α-hydrogen on the phosphonium salt allows it to be deprotonated by a strong base. libretexts.org The formation is a classic acid-base reaction where a base removes a proton from the carbon adjacent to the positively charged phosphorus atom. This generates the carbanion, which is stabilized by the adjacent phosphonium center, resulting in the neutral ylide. libretexts.org This ylide is typically prepared in situ for immediate use in subsequent reactions, most commonly the Wittig olefination. ethernet.edu.etresearchgate.net

The generation of fluoromethylenetriphenylphosphorane from its phosphonium salt precursor can be achieved through several methods, primarily dehydrohalogenation or dehalogenation, depending on the starting material.

Dehydrohalogenation: This is the most common route starting from fluoromethyltriphenylphosphonium salts (like the bromide or iodide). ethernet.edu.etresearchgate.net It involves the removal of a hydrogen and a halogen atom. A strong base, such as n-butyllithium or potassium t-butoxide, is used to abstract the acidic proton from the fluoromethyl group. ethernet.edu.etresearchgate.net This method is effective but often requires strictly anhydrous conditions and low temperatures (-78 °C) to ensure stability and prevent side reactions. ethernet.edu.etresearchgate.net

Dehalogenation: An alternative route involves the dehalogenation of a precursor like fluoroiodomethyltriphenylphosphonium iodide. researchgate.net In this process, a reducing agent, such as a zinc-copper couple, is used to remove two halogen atoms from the same carbon. researchgate.net This method can be advantageous as it can sometimes be performed under milder conditions (e.g., 0 °C in DMF) compared to the strong bases required for dehydrohalogenation and may offer better yields in certain contexts. researchgate.net

| Method | Precursor Example | Reagents | Key Features |

| Dehydrohalogenation | Fluoromethyltriphenylphosphonium iodide ethernet.edu.etresearchgate.net | n-Butyllithium in THF ethernet.edu.etresearchgate.net | Requires strong base, low temperature (-78 °C), and anhydrous conditions. ethernet.edu.etresearchgate.net |

| Dehalogenation | Fluoroiodomethyltriphenylphosphonium iodide researchgate.net | Zinc-Copper Couple in DMF researchgate.net | Utilizes a reducing agent; can be performed under milder conditions. researchgate.net |

Role in Wittig-Type Olefination Reactions

This compound is a key reagent for the introduction of a fluoromethylene group (=CHF) onto aldehydes and ketones via the Wittig reaction. This olefination process is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high reliability. libretexts.orgresearchgate.net The presence of the fluorine atom in the ylide generated from this salt significantly influences the reaction's stereochemical course and reactivity profile compared to non-fluorinated counterparts.

Stereochemical Control and Outcomes in Fluoroalkene Synthesis

The stereochemistry of the Wittig reaction is largely dictated by the stability of the phosphonium ylide. Ylides are generally classified as stabilized, semi-stabilized, or unstabilized. wikipedia.org The ylide derived from this compound, Ph₃P=CHF, is typically considered semi-stabilized due to the moderate electron-withdrawing nature of the fluorine atom. This classification has direct consequences for the stereochemical outcome of the olefination.

Unstabilized Ylides (e.g., where the group on the ylidic carbon is an alkyl group) are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity under kinetic control, especially in salt-free conditions. wikipedia.orgchem-station.com

Stabilized Ylides (e.g., where the group is an ester or ketone) are less reactive, allowing for reversible initial addition to the carbonyl. The reaction proceeds under thermodynamic control to favor the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Semi-stabilized Ylides , such as the fluorinated ylide, often result in poor (E)/(Z) selectivity, yielding mixtures of both isomers. wikipedia.org

The formation of fluoroalkenes using this reagent can be influenced by reaction conditions. For instance, the presence of lithium salts can disrupt the kinetic control of unstabilized ylides and lead to reduced (Z)-selectivity. wikipedia.orglibretexts.org For semi-stabilized ylides, tuning the solvent and the base used for deprotonation can offer some control over the E/Z ratio, though achieving high selectivity remains a challenge. researchgate.net Alternative strategies for synthesizing fluoroalkenes with high stereoselectivity, such as the Shapiro reaction or using different fluorinated building blocks in cross-coupling reactions, have been developed to overcome the selectivity issues inherent in some Wittig approaches. organic-chemistry.orgnih.gov

Mechanistic Intermediates and Transition States in Wittig Reactions

The mechanism of the Wittig reaction has been the subject of extensive study, with the modern interpretation favoring a concerted pathway under most conditions. wikipedia.orgnih.gov The reaction is initiated by the deprotonation of this compound with a strong base to form the corresponding ylide, fluoromethylenetriphenylphosphorane.

The key steps and intermediates are as follows:

Ylide Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Oxaphosphetane Formation: For many years, it was thought that the initial attack formed a dipolar, charge-separated species called a betaine. libretexts.org However, strong evidence, particularly under lithium-salt-free conditions, now supports a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgchem-station.comorganic-chemistry.org The existence of a betaine intermediate is now considered less likely, though it may play a role in specific cases like the Schlosser modification. wikipedia.orgchem-station.com

Cycloreversion: The oxaphosphetane intermediate is generally unstable and rapidly collapses in an irreversible, exothermic step. libretexts.org This occurs via a retro-[2+2] cycloaddition, breaking the C-P and C-O bonds and forming a C=C double bond (the fluoroalkene) and a very stable P=O double bond in triphenylphosphine oxide. The formation of this highly stable phosphorus-oxygen bond is the primary driving force for the entire reaction. chem-station.comcommonorganicchemistry.com

The stereochemistry of the final alkene is determined at the oxaphosphetane stage. With unstabilized or semi-stabilized ylides under kinetic control, the reaction proceeds through the least sterically hindered transition state to form the cis (or Z) oxaphosphetane, which then decomposes to the (Z)-alkene. chem-station.com

Other Characteristic Reaction Types

Beyond its primary role in olefination, the chemistry of this compound involves its formation and stability, which are characteristic of phosphonium salts.

Catalytic Applications in C-F Bond Formation

Direct catalytic applications of this compound for general C-F bond formation are not widely reported. The compound primarily serves as a stoichiometric reagent to deliver a fluoromethylene unit. However, the broader field of organophosphorus chemistry includes catalytic processes relevant to C-F bond formation and Wittig-type reactions.

For instance, catalytic versions of the Wittig reaction have been developed. chem-station.comorganic-chemistry.org These systems typically involve the in-situ regeneration of the phosphonium ylide from the triphenylphosphine oxide byproduct, thus requiring only a catalytic amount of the phosphorus compound. This is usually achieved using a stoichiometric reducing agent, such as a silane. While conceptually applicable, this catalytic cycle has not been specifically detailed for this compound in major literature.

Furthermore, phosphines themselves are used as ligands in transition-metal-catalyzed reactions, some of which are designed for C-F bond formation. acs.orgresearchgate.net Other catalytic strategies for creating C-F bonds include photoredox catalysis, which can proceed under very mild conditions but follows a distinct mechanistic pathway involving single-electron transfer. nih.gov

Quaternization Reactions and Phosphonium Salt Stability

This compound is synthesized via a quaternization reaction, a fundamental process for creating phosphonium salts. nih.gov This reaction involves the treatment of triphenylphosphine with a suitable fluoromethyl halide, typically bromofluoromethane (B51070) or iodofluoromethane.

The reaction proceeds via a standard Sₙ2 mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the fluoromethyl halide and displacing the bromide ion. libretexts.orgmasterorganicchemistry.com

Synthesis Reaction: PPh₃ + CH₂FBr → [Ph₃PCH₂F]⁺Br⁻

This reaction is typically carried out in a suitable solvent like toluene (B28343) or acetonitrile (B52724), often with heating to facilitate the reaction. commonorganicchemistry.comvulcanchem.com

The stability of the resulting phosphonium salt is an important consideration. Like many phosphonium salts, this compound is a stable, solid compound that can be stored, often under an inert atmosphere at cool temperatures, to prevent slow decomposition. vulcanchem.com It is more stable than the corresponding ylide, which is highly basic and sensitive to water and atmospheric oxygen. libretexts.org The presence of the electronegative fluorine atom can influence the acidity of the adjacent methylene protons, making them more acidic than those in methyltriphenylphosphonium (B96628) bromide.

Mentioned Compounds

Synthetic Applications of Fluoro Methyltriphenylphosphonium Bromide

Construction of Fluoroalkylidene Derivatives

The Wittig reaction, a cornerstone of alkene synthesis, has been effectively adapted using fluoromethyltriphenylphosphonium bromide to generate a variety of fluoroalkylidene derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This methodology provides a direct route to vinyl fluorides, which are important structural motifs in medicinal and materials chemistry.

Synthesis from Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones, in the presence of a suitable base, leads to the formation of the corresponding fluoroalkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com The ylide, generated in situ from the phosphonium (B103445) salt, readily reacts with the carbonyl group to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.orglibretexts.org While the reaction is broadly applicable to a range of aldehydes, sterically hindered ketones may exhibit lower reactivity, sometimes necessitating the use of alternative methods like the Horner-Wadsworth-Emmons reaction. wikipedia.org

A significant application of this methodology is the gem-difluoroolefination of aldehydes. In a study by Xiao and colleagues, dithis compound was successfully employed for the synthesis of gem-difluoroolefins. cas.cn The reaction proceeds in the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to afford the desired products in moderate yields. The reaction demonstrated good tolerance for various electron-donating and electron-withdrawing groups on aromatic aldehydes, as well as for heteroaromatic substrates. cas.cn However, the reaction was found to be less effective for α,β-unsaturated aldehydes and did not proceed with ketones under the reported conditions. cas.cn

Access to Mono-, Di-, and Trisubstituted Fluoroalkenes

The versatility of the Wittig reaction with this compound allows for the synthesis of fluoroalkenes with varying substitution patterns, depending on the structure of the starting carbonyl compound.

The reaction of this compound with aldehydes produces monosubstituted fluoroalkenes . The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. wikipedia.orgorganic-chemistry.orgdntb.gov.ua Unstabilized ylides typically favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene. wikipedia.orgorganic-chemistry.orgdntb.gov.ua

The synthesis of disubstituted fluoroalkenes can be achieved by reacting the fluorinated ylide with a ketone. Furthermore, the aforementioned gem-difluoroolefination of aldehydes provides access to 1,1-difluoro-substituted alkenes. cas.cn The reaction of dithis compound with various aromatic and heteroaromatic aldehydes has been shown to produce the corresponding gem-difluoroalkenes in moderate yields. cas.cn

The synthesis of trisubstituted fluoroalkenes can be envisioned through the reaction of the fluorinated ylide with a ketone that already bears a substituent at the α-position. While specific examples utilizing this compound for the direct synthesis of a wide array of trisubstituted fluoroalkenes are not extensively documented in the reviewed literature, the general principles of the Wittig reaction suggest its feasibility.

Introduction of Fluorine-Containing Functional Groups

Beyond the synthesis of fluoroalkenes, this compound and its derivatives serve as reagents for the introduction of fluorinated methyl groups into organic substrates.

Difluoromethylation Strategies in Organic Substrates

While direct difluoromethylation of organic substrates using this compound itself is not the primary application, the related compound, dithis compound, is a key reagent in difluoromethylation reactions. As detailed in the work by Xiao et al., this phosphonium salt is a precursor to the difluoromethylene phosphonium ylide, which is then used in the gem-difluoroolefination of aldehydes, effectively introducing a difluorovinyl group. cas.cn

Monofluoromethylation Methodologies

(Fluoromethyl)triphenylphosphonium iodide, a closely related salt, has been cited as a reagent for the monofluoromethylation of N-heterocyclic compounds. dntb.gov.uanih.govresearchgate.netmdpi.com This suggests that the corresponding bromide salt could also be employed in similar transformations. The monofluoromethyl group is a valuable bioisostere for methyl, hydroxyl, and amine functionalities in medicinal chemistry. dntb.gov.uanih.govresearchgate.netmdpi.com The direct monofluoromethylation of heterocycles is an area of active research, with various methods being developed to introduce the CH₂F group into pharmaceutically relevant scaffolds. dntb.gov.uanih.govresearchgate.netmdpi.comrsc.org

Comparative Analysis with Other Fluorinating Reagents

Comparison with N-F Fluorinating Agents (e.g., Selectfluor, N-Fluorobenzenesulfonimide)

N-F reagents, such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), are classified as electrophilic fluorinating agents. alfa-chemistry.comnih.govbeilstein-journals.org They deliver an electrophilic fluorine ("F+") to electron-rich substrates like enolates, enol ethers, and aromatic rings. alfa-chemistry.comresearchgate.net

The primary distinction lies in their synthetic application. Fluoromethyltriphenylphosphonium bromide is used to convert aldehydes and ketones into monofluoroalkenes. organic-chemistry.org In contrast, Selectfluor and NFSI are employed to introduce a single fluorine atom onto a molecule, for instance, in the α-fluorination of carbonyl compounds or the fluorination of aromatic rings. researchgate.netnumberanalytics.com Selectfluor is known for its high reactivity and stability, making it suitable for a wide range of applications, including those in industrial settings. nih.govmdpi.com NFSI is also a versatile and stable crystalline solid that can participate in various reactions, including fluorinations and amidations. beilstein-journals.orgchemicalbook.com

The reaction mechanisms are fundamentally different. This compound functions via the Wittig reaction, which involves the formation of a phosphonium (B103445) ylide that reacts with a carbonyl group to form an oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.org N-F reagents, however, operate through either a single electron transfer (SET) pathway or a direct SN2 attack by the nucleophilic substrate on the fluorine atom. wikipedia.org

Table 1: Comparison with N-F Fluorinating Agents

| Characteristic | This compound | N-F Reagents (Selectfluor, NFSI) |

|---|---|---|

| Reagent Type | Wittig Reagent (Fluoroalkenylation) | Electrophilic Fluorinating Agent |

| Primary Transformation | Converts C=O to C=CHF | Converts C-H or other groups to C-F |

| Typical Substrates | Aldehydes, Ketones | Enolates, Enol Ethers, Aromatic Rings, Alkenes |

| Reaction Mechanism | Wittig Reaction (via Oxaphosphetane) | Electrophilic Attack (SET or SN2 at F) |

Comparison with Sulfur-Based Fluorinating Reagents (e.g., DAST, TASF)

Sulfur-based reagents like Diethylaminosulfur Trifluoride (DAST) and Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) are primarily nucleophilic fluorinating agents. DAST is a versatile deoxofluorinating reagent, widely used to convert alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides (containing a CF2 group). numberanalytics.comwikipedia.org It is known for its ease of handling compared to sulfur tetrafluoride, though it is thermally unstable. wikipedia.org

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) serves as an anhydrous source of the fluoride (B91410) ion (F⁻). wikipedia.org It is particularly useful for nucleophilic substitution reactions, such as converting alkyl halides or sulfonates to alkyl fluorides, and for cleaving silyl (B83357) ether protecting groups. alfa-chemistry.comresearchgate.net

The comparison with this compound highlights the different fluorinated motifs they produce. While the phosphonium salt creates a C=CHF double bond, DAST can convert a single carbonyl into a C-F₂ group, and TASF introduces a single C-F bond by replacing a leaving group. numberanalytics.comresearchgate.net The choice between these reagents depends entirely on whether the synthetic goal is a monofluoroalkene, a gem-difluoride, or a simple alkyl fluoride.

Table 2: Comparison with Sulfur-Based Fluorinating Reagents

| Characteristic | This compound | DAST | TASF |

|---|---|---|---|

| Reagent Type | Wittig Reagent (Fluoroalkenylation) | Deoxofluorinating Agent | Nucleophilic Fluoride Source |

| Primary Transformation | C=O → C=CHF | C-OH → C-F; C=O → CF₂ | R-X → R-F (X = leaving group) |

| Typical Substrates | Aldehydes, Ketones | Alcohols, Aldehydes, Ketones | Alkyl Halides, Sulfonates |

| Fluorine Source Nature | Incorporated in ylide backbone | Nucleophilic (from SF₃ group) | Nucleophilic (F⁻) |

Comparative Efficacy with Metal-Mediated Fluorination Systems (e.g., Copper, Palladium)

Transition metal-catalyzed fluorination has emerged as a powerful strategy for forming C-F bonds, particularly on aromatic and heteroaromatic rings. These systems often offer high selectivity and functional group tolerance.

Palladium-catalyzed fluorination can proceed through various mechanisms. Some methods involve the reaction of aryl halides or triflates with a fluoride source, often requiring specialized ligands to facilitate the challenging C-F reductive elimination from the palladium center. acs.org Other advanced systems use an electrophilic fluorine source like Selectfluor to oxidize a Pd(II) pre-catalyst, enabling the fluorination of otherwise unreactive C-H bonds. nih.govspringernature.com

Copper-mediated fluorination has also been developed for various substrates. These reactions can involve the fluorination of aryl halides, aryl boronates, or direct C-H fluorination, often assisted by a directing group. nih.govnih.gov Both nucleophilic and electrophilic fluoride sources have been utilized in copper-based systems. nih.govresearchgate.net

The comparison with this compound is again one of synthetic application. Metal-catalyzed methods are the state-of-the-art for introducing a fluorine atom onto an aromatic or sp² carbon center, a transformation not achievable with the phosphonium reagent. nih.govnih.gov Conversely, metal-catalyzed systems are not typically used for the direct conversion of an aldehyde or ketone to a fluoroalkene, which is the exclusive domain of the Wittig approach. Therefore, these methods are complementary rather than competitive.

Table 3: Comparison with Metal-Mediated Fluorination Systems

| Characteristic | This compound | Metal-Mediated Systems (Cu, Pd) |

|---|---|---|

| Reagent Type | Wittig Reagent (Fluoroalkenylation) | Catalytic Fluorination System |

| Primary Transformation | Converts C=O to C=CHF | Converts Ar-H, Ar-X, or Ar-B(OR)₂ to Ar-F |

| Typical Substrates | Aldehydes, Ketones | Aryl Halides, Aryl Boronates, Arenes (C-H bonds) |

| Key Advantage | Direct formation of fluoroalkenes | High selectivity for C(sp²)-F bond formation, functional group tolerance |

Advantages and Limitations of this compound in Specific Synthetic Contexts

The utility of this compound is defined by its specific role in organic synthesis.

Advantages:

Direct Access to Monofluoroalkenes: Its primary advantage is providing a direct and reliable method for synthesizing monofluoroalkenes from readily available aldehydes and ketones. This transformation is difficult to achieve with other fluorination methods.

Predictable Reactivity: As a Wittig reagent, its reactivity is well-understood, allowing for predictable outcomes based on the nature of the carbonyl compound and the reaction conditions. organic-chemistry.orgwikipedia.org

Orthogonal Reactivity: It offers reactivity that is orthogonal to many other fluorinating agents. A chemist can use reagents like DAST or Selectfluor to introduce fluorine elsewhere in a molecule without affecting a carbonyl group, which can then be subsequently converted to a fluoroalkene using the phosphonium salt.

Limitations:

Limited Scope: Its application is strictly limited to the conversion of carbonyls to fluoroalkenes. It cannot be used for other types of fluorination, such as deoxyfluorination of alcohols or fluorination of C-H bonds.

Stoichiometric Use and Byproduct: The Wittig reaction is stoichiometric, generating a full equivalent of triphenylphosphine oxide as a byproduct. delval.edu The removal of this highly polar byproduct can sometimes complicate product purification, although methods have been developed to mitigate this issue. delval.edu

Stereoselectivity Issues: Like many Wittig reactions, controlling the E/Z stereochemistry of the resulting alkene can be challenging and often depends on the ylide stability and reaction conditions, potentially leading to mixtures of isomers. wikipedia.org

Theoretical and Computational Investigations of Fluoro Methyltriphenylphosphonium Bromide

Quantum Chemical Studies on Molecular Structure and Conformation

Currently, there is a lack of published quantum chemical studies that specifically detail the molecular structure and conformational analysis of fluoromethyltriphenylphosphonium bromide. Such studies, typically employing Density Functional Theory (DFT), would be invaluable for understanding the fundamental properties of this reagent.

Future research should focus on:

Geometric Parameters: Calculation of bond lengths, bond angles, and dihedral angles to provide a precise three-dimensional structure of the cation.

Conformational Analysis: Investigation of the rotational barriers around the P-C and C-F bonds to identify the most stable conformers and the energy differences between them. This would shed light on the molecule's flexibility and preferred shapes in different environments.

Vibrational Frequencies: Theoretical prediction of the infrared and Raman spectra, which could aid in the experimental characterization of the compound.

Computational Mechanistic Elucidation of this compound Reactions

The utility of this compound lies in its ability to participate in reactions such as fluoroolefination. However, detailed computational studies elucidating the mechanisms of these reactions are not available.

Transition State Analysis in Fluoroolefination Processes

The Wittig reaction, a cornerstone of organic synthesis, proceeds through a complex mechanism involving the formation of a betaine (B1666868) or an oxaphosphetane intermediate. In the case of this compound, the presence of the fluorine atom is expected to significantly influence the reaction pathway.

Prospective computational work should include:

Locating Transition States: Identification and characterization of the transition state structures for the key steps of the fluoroolefination reaction.

Activation Energy Barriers: Calculation of the energy barriers associated with these transition states to understand the reaction kinetics. This would clarify how the fluorine substituent affects the rate-determining step compared to its non-fluorinated counterparts.

Intermediate Stability: Analysis of the relative energies of potential intermediates, such as the corresponding fluorinated betaine and oxaphosphetane, to determine the most likely reaction pathway.

Understanding Regioselectivity and Stereoselectivity in Syntheses

The regioselectivity and stereoselectivity of fluoroolefination reactions are of paramount importance for synthetic applications. Computational chemistry offers powerful tools to unravel the origins of this selectivity.

Future theoretical investigations should aim to:

Analyze Frontier Molecular Orbitals (FMOs): Examination of the HOMO and LUMO of the fluorinated ylide and the carbonyl compound to predict the preferred orientation of attack.

Model Steric and Electronic Effects: Quantify the steric hindrance and electronic interactions in the transition states leading to different regioisomers and stereoisomers (E/Z). This would provide a rational basis for the experimentally observed product distributions.

Solvent Effects: Incorporate computational models of different solvents to understand their influence on the reaction's selectivity.

Modeling of Electronic Properties and Reactivity Descriptors

A thorough understanding of the electronic properties of this compound is essential for predicting its reactivity. While general reactivity descriptors are widely used in computational chemistry, their specific application to this compound is not documented.

Needed research in this area includes:

Calculation of Reactivity Descriptors: Determination of global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index. These would provide a quantitative measure of the reagent's reactivity.

Local Reactivity Descriptors: Calculation of Fukui functions and local softness to identify the most reactive sites within the molecule, specifically the nucleophilicity of the α-carbon.

Molecular Electrostatic Potential (MEP) Maps: Generation of MEP maps to visualize the electron-rich and electron-poor regions of the molecule, offering insights into its interaction with other reactants.

Predictive Studies for Rational Reagent Design in Organofluorine Chemistry

Computational chemistry can play a pivotal role in the rational design of new and improved fluorinating reagents. By understanding the structure-property-reactivity relationships of existing reagents like this compound, more effective analogues can be designed in silico.

Future predictive studies should focus on:

Structure-Activity Relationships: Systematically modifying the substituents on the phosphorus atom or the carbon backbone and calculating the resulting changes in reactivity and selectivity.

Designing Novel Reagents: Using the insights gained from computational studies to propose new phosphonium-based reagents with enhanced stability, reactivity, or selectivity for specific applications in organofluorine chemistry.

Derivatives and Analogues of Fluoro Methyltriphenylphosphonium Bromide

Structure-Reactivity Relationships in Modified Phosphonium (B103445) Salts

The relationship between the structure of a phosphonium salt and its reactivity is a cornerstone of its application in organic synthesis. In the context of fluorinated phosphonium salts, modifications to the substituents on the phosphorus atom can significantly influence the stability of the corresponding ylide and its subsequent reactivity. For instance, the electronic nature of the aryl groups in triarylphosphonium salts affects the acidity of the α-protons and, consequently, the ease of ylide formation.

Research into the reactivity of various phosphonium salts has shown that the nature of the groups attached to the phosphorus center plays a critical role in reactions such as C-P bond functionalization. For example, in the aerobic coupling of benzhydryl phosphonium salts with alkenes, the structure of the phosphonium salt dictates the efficiency of the C(sp³)–C(sp²) bond formation. researchgate.net While not focusing specifically on fluorinated analogues, these studies provide a framework for understanding how electronic and steric effects of the phosphonium group govern reactivity.

The development of phosphonium salts with inverse reactivity, where the phosphorus center acts as an electrophile, has also broadened the scope of these reagents. The synthesis of quaternary phosphonium salts from phosphine (B1218219) oxides and Grignard reagents highlights an alternative approach that bypasses the traditional nucleophilic phosphorus route. This method's success is dependent on the intermediacy of halophosphonium salts, showcasing how the immediate chemical environment of the phosphorus atom dictates its reactive pathways.

| Phosphonium Salt Type | Key Structural Feature | Impact on Reactivity | Example Application |

| Triarylphosphonium Salts | Electron-withdrawing/donating groups on aryl rings | Modulates acidity of α-protons and ylide stability | Wittig reaction |

| Benzhydryl Phosphonium Salts | Bulky benzhydryl group | Influences C-P bond functionalization | Aerobic coupling with alkenes researchgate.net |

| Halophosphonium Salts (intermediate) | Halogen attached to phosphorus | Enables electrophilic behavior of phosphorus | Synthesis from phosphine oxides |

Synthesis and Applications of Related Fluoroalkylphosphonium Salts

The synthesis of phosphonium salts bearing longer or more complex fluoroalkyl chains has expanded the toolbox for introducing fluorinated motifs into organic molecules. One notable example is the synthesis of a highly fluorophilic phosphonium salt, tris{3,5-bis[(perfluorooctyl)propyl]phenyl}methylphosphonium methyl sulfate. Its synthesis commenced with a Wittig reaction to form an unsaturated polyfluoroalkylated bromobenzene, which was subsequently hydrogenated using a Rh/C catalyst to avoid reductive debromination. nih.gov This highly fluorinated salt exhibits significant solubility in fluorous solvents, making it a candidate for applications in fluorous biphasic catalysis and as an electrolyte in fluorous voltammetry. nih.gov

Another important class of related reagents are the fluorinated phosphonium salts that act as nucleophilic fluoroalkylation agents. For instance, (Ph₃P⁺CF₂CH₃ BF₄⁻) has been shown to be an effective reagent for the nucleophilic 1,1-difluoroethylation of aldehydes and imines. acs.org This reactivity provides a direct method for the introduction of the difluoroethyl group, a valuable moiety in medicinal and materials chemistry.

Furthermore, the synthesis of quaternary fluoroalkyl phosphonium salts has been explored for creating materials with specific properties. For example, such salts have been synthesized for potential use as antibacterial agents in polymers like polycarbonate, where they can offer long-lasting antimicrobial effects. acs.org The general synthesis for these types of compounds can involve the free radical hydrophosphorylation reaction between a phosphine, such as diisobutylphosphine, and a fluoroalkyl allyl ether. google.com

| Fluoroalkylphosphonium Salt | Synthetic Approach | Key Application | Reference |

| Tris{3,5-bis[(perfluorooctyl)propyl]phenyl}methylphosphonium methyl sulfate | Wittig reaction followed by selective hydrogenation | Fluorous biphasic catalysis, fluorous anion-exchanger | nih.gov |

| (Ph₃P⁺CF₂CH₃ BF₄⁻) | Not detailed in snippet | Nucleophilic 1,1-difluoroethylation | acs.org |

| Quaternary fluoroalkyl phosphonium salts | Radical hydrophosphorylation | Antibacterial additives for polymers | acs.orggoogle.com |

Exploration of Different Counterions and their Impact on Reactivity and Stability

The counterion paired with the phosphonium cation can have a profound effect on the salt's physical properties and chemical reactivity. This is particularly evident in the thermal stability of highly fluorinated phosphonium salts. A study comparing the thermal degradation of various polymerizable phosphonium salts revealed that the nature of the anion was a critical determinant of stability. tainstruments.com

This principle of tuning properties through counterion selection is a general phenomenon in ionic compounds. While not specific to phosphonium salts, research on other ionic species like pyridinium-based ionic liquid crystals has also shown that the size and nature of the counterion (e.g., Br⁻ vs. PF₆⁻) have a major influence on the material's properties, such as the stability of liquid crystal phases. mdpi.com Similarly, in the context of drug formulation, the choice of counterion for carboxylic acid drugs can significantly impact solubility and melting point. google.com These findings underscore the importance of considering the entire ion pair when designing fluorinated phosphonium reagents for specific applications.

| Counterion | Key Property | Impact on Phosphonium Salt | Reference |

| Chloride (Cl⁻) | Nucleophilic | Lower thermal stability due to initiation of decomposition pathways | tainstruments.com |

| Bis(trifluoromethylsulfonyl)imide (NTf₂) | Bulky, non-nucleophilic | Significantly increased thermal stability | tainstruments.com |

| Bromide (Br⁻) | - | Influences liquid crystal properties in analogous pyridinium (B92312) salts | mdpi.com |

| Hexafluorophosphate (PF₆⁻) | Larger size | Can destabilize liquid crystal phases in analogous pyridinium salts | mdpi.com |

Development of Chiral Fluorinated Phosphonium Reagents for Asymmetric Synthesis

The development of chiral reagents that can effect the enantioselective introduction of fluorinated groups is a significant goal in modern organic synthesis. While the direct use of chiral fluorinated phosphonium reagents is an emerging area, the principles of asymmetric catalysis using related chiral phosphines and phase-transfer catalysis provide a strong foundation for their design and application.

Chiral phosphines have been successfully employed as catalysts in a variety of asymmetric transformations. For instance, the design and synthesis of new chiral phosphepines have enabled the first catalytic asymmetric [3+2] cycloaddition of allenes with olefins, producing highly functionalized cyclopentenes with excellent enantioselectivity. nih.gov This demonstrates the power of a chiral phosphorus-based catalyst to control stereochemistry.

The concept of asymmetric phase-transfer catalysis offers another avenue for the development of chiral fluorinated reagents. In a notable example, an anionic chiral phase-transfer catalyst was used in conjunction with a cationic fluorinating agent for the enantioselective fluorocyclization of olefins. nih.gov This approach, which uses a chiral anion to control the reactivity of a cationic reagent, has proven to be a powerful strategy for asymmetric synthesis. nih.gov This concept could, in principle, be inverted, where a chiral phosphonium cation directs the reaction of an anionic species.

Future Directions and Emerging Trends in Fluoro Methyltriphenylphosphonium Bromide Research

Advanced Catalyst Development for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is a key area of focus for improving the reactivity and selectivity of reactions involving fluoromethyltriphenylphosphonium bromide. Research is moving beyond traditional stoichiometric reactions towards catalytic approaches that can offer greater control and efficiency.

Recent advancements in phosphonium (B103445) salt-mediated reactions have highlighted the potential for finely-tuned catalytic systems to influence reaction outcomes. researchgate.net While much of the research has centered on other phosphonium salts, the principles are applicable to the fluoromethyl variant. The development of chiral quaternary phosphonium salts as phase-transfer catalysts, for instance, has opened up avenues for asymmetric transformations. rsc.orgmagtech.com.cnresearchgate.net These catalysts, often featuring complex chiral scaffolds, can create a chiral environment around the reacting species, enabling the enantioselective formation of products. Although specific examples with this compound are not yet widespread, this represents a significant future direction.

Furthermore, the use of bifunctional organocatalysts, which possess both a phosphonium salt moiety and another functional group capable of hydrogen bonding or other non-covalent interactions, is a promising strategy. nih.gov Such catalysts can activate both the phosphonium salt and the substrate simultaneously, leading to enhanced reactivity and stereocontrol. The design of novel phosphonium salt catalysts with specific steric and electronic properties is an active area of investigation, with the goal of developing highly selective transformations. rsc.org

| Catalyst Type | Potential Advantage for this compound Reactions | Research Focus |

| Chiral Phase-Transfer Catalysts | Enantioselective fluoromethylation | Design of novel chiral phosphonium salt scaffolds |

| Bifunctional Organocatalysts | Enhanced reactivity and stereocontrol through dual activation | Integration of hydrogen-bond donors/acceptors into the catalyst structure |

| Metal-Free Catalytic Systems | Avoidance of transition metal contamination in products | Development of organocatalysts for specific fluoromethylation reactions |

Sustainable and Green Synthesis Approaches for Reagent Production and Utilization

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis and application of chemical reagents, including this compound. acs.org This involves minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

One promising approach is the use of greener solvents and catalytic systems. For example, the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent, in combination with a potassium iodide/potassium carbonate catalytic system, has been shown to be effective for the synthesis of related benzyl (B1604629) phosphonates. frontiersin.org This methodology avoids the use of volatile and toxic organic solvents. Additionally, recent research has explored the photocatalytic synthesis of quaternary phosphonium salts, offering a potentially greener alternative to traditional thermal methods. rsc.org

The concept of recyclable reagents is also gaining traction. While not yet specifically demonstrated for this compound, the development of recyclable trifluoromethylating agents provides a blueprint for future research. This could involve immobilizing the phosphonium salt on a solid support, allowing for easy separation and reuse. The Wittig reaction, a key application of phosphonium ylides derived from salts like this compound, has been a focus for developing catalytic and more sustainable protocols to minimize the stoichiometric triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Use of Benign Solvents | Synthesis in recyclable solvents like PEG-400. frontiersin.org | Reduced environmental impact, easier product isolation. |

| Photocatalysis | Light-mediated synthesis of the phosphonium salt. rsc.org | Milder reaction conditions, reduced energy consumption. |

| Recyclable Reagents | Immobilization on solid supports. | Simplified purification, reduced waste, lower cost. |

| Catalytic Wittig Reaction | Development of catalytic cycles to regenerate the phosphine (B1218219). organic-chemistry.org | Atom economy, reduced phosphine oxide waste. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms is a significant emerging trend. These technologies offer numerous advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and the potential for high-throughput screening and optimization.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This can be particularly beneficial for reactions involving reactive intermediates, such as the ylides generated from this compound. The enhanced heat and mass transfer in microreactors can lead to cleaner reactions with fewer byproducts. While specific examples involving this compound are still emerging, the successful application of flow chemistry to the synthesis of other fluorinated compounds and the use of phosphonium salts in flow reactors demonstrate the potential of this technology.

Automated synthesis platforms, often coupled with high-throughput screening, can rapidly evaluate a large number of reaction conditions to identify optimal parameters for a given transformation. researchgate.net This is particularly valuable for developing new applications of this compound and for optimizing existing protocols. The ability to perform reactions in a miniaturized and parallel fashion accelerates the discovery of new catalysts and reaction conditions.

| Technology | Application with this compound | Key Advantages |

| Continuous Flow Chemistry | In situ generation and reaction of the corresponding ylide. | Enhanced safety, improved reaction control, scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Accelerated optimization, rapid discovery of new reactions. |

| Microreactor Technology | Precise control over mixing and heat transfer for fast reactions. | Higher yields, reduced byproducts. |

Exploration of Novel Applications in Materials Science and Enabling Chemical Biology (excluding specific prohibited applications)

Beyond its traditional role in organic synthesis, researchers are exploring the potential of this compound in materials science and as a tool in chemical biology.

In materials science, the incorporation of fluorine atoms into polymers can impart unique properties, such as increased thermal stability, chemical resistance, and altered electronic characteristics. The Wittig reaction, which utilizes ylides derived from phosphonium salts like this compound, is a powerful method for forming carbon-carbon double bonds and has been used for the synthesis of poly(arylene vinylene)s and other conjugated polymers. acs.org The introduction of a fluoromethyl group into such polymers could lead to new materials with tailored properties for applications in electronics and optics. For example, a triphenylphosphine-based microporous polymer has been developed for a recyclable Wittig reaction cycle. nih.gov

In the realm of chemical biology, phosphonium salts are being investigated for their potential in labeling and modifying biomolecules. researchgate.net Quaternary phosphonium salts can be used to label peptides and proteins, often for the purpose of tracking their localization and function within cells. The lipophilic and cationic nature of the triphenylphosphonium group can facilitate the transport of molecules across cell membranes, including the mitochondrial membrane. This property makes them attractive for the development of chemical probes to study cellular processes. The fluoromethyl group can serve as a useful reporter for 19F NMR spectroscopy, a powerful analytical technique in chemical biology.

| Field | Potential Application of this compound | Research Direction |

| Materials Science | Synthesis of fluorinated polymers via Wittig reaction. acs.org | Development of novel polymers with enhanced thermal and electronic properties. |

| Chemical Biology | Labeling of peptides and proteins. researchgate.net | Design of fluorinated probes for cellular imaging and functional studies. |

| Bioorthogonal Chemistry | Development of new bioorthogonal reactions involving phosphonium ylides. | Creation of novel tools for studying biomolecules in their native environment. |

Q & A

Q. What is the standard synthetic route for preparing Fluoromethyltriphenylphosphonium bromide, and what stoichiometric considerations are crucial for optimizing yield?

The compound is typically synthesized via the alkylation of triphenylphosphine with fluoromethyl bromide. Key parameters include:

- Molar ratios : A 1:1 molar ratio of triphenylphosphine to fluoromethyl bromide is critical to minimize side products. Excess fluoromethyl bromide may lead to di-alkylation.

- Solvent choice : Polar aprotic solvents like acetonitrile (used in analogous bromoalkyl syntheses ) enhance reaction efficiency.

- Reaction time and temperature : Reflux conditions (e.g., 24 hours at 80°C) are common for similar phosphonium salts . Post-synthesis, purification via recrystallization from ethanol or acetone is recommended to isolate high-purity product.

Q. How should researchers handle and store this compound to prevent decomposition and ensure safety?

- Storage : Keep under inert gas (e.g., argon) in airtight containers to avoid moisture absorption and oxidation .

- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong bases, which may generate toxic gases.

- Decomposition risks : Thermal degradation above 200°C (observed in related phosphonium salts ) necessitates controlled heating during reactions.

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound, and how can researchers resolve discrepancies in spectroscopic data?

- NMR spectroscopy : Use , , and NMR to confirm structure. For example, NMR typically shows a peak near 25 ppm for triphenylphosphonium derivatives .

- Elemental analysis : Verify C, H, N, and Br content to assess purity.

- IR spectroscopy : Look for P–C stretching vibrations (~1,100 cm) and C–F bonds (~1,200 cm). Discrepancies in melting points or spectral data may arise from impurities; recrystallization or column chromatography can address this .

Q. How does the electron-withdrawing effect of the fluoromethyl group influence the reactivity of the corresponding ylide in Wittig reactions compared to non-fluorinated analogs?

The fluoromethyl group’s electronegativity stabilizes the ylide via inductive effects, altering its nucleophilicity and reaction kinetics. This may:

- Reduce ylide basicity , enabling reactions with acid-sensitive substrates.

- Modify alkene geometry : Fluorine’s steric and electronic effects can favor trans-selectivity in Wittig olefinations . Comparative studies with methyl or bromomethyl analogs (e.g., ) are essential to quantify these effects.

Q. What strategies can mitigate competing side reactions when using this compound in the presence of sensitive functional groups?

- Base selection : Use mild, non-nucleophilic bases (e.g., KOtBu) to minimize deprotonation of sensitive groups.

- Low-temperature reactions : Conduct ylide formation at −78°C to suppress side reactions.

- Phase-transfer catalysis : For biphasic systems, additives like 18-crown-6 (used in methoxycarbonylmethyl analogs ) enhance reactivity without harsh conditions.

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound-derived intermediates?

Density Functional Theory (DFT) calculations can:

- Model ylide stability : Calculate charge distribution and frontier molecular orbitals to predict nucleophilicity.

- Elucidate reaction pathways : Transition-state analysis for Wittig reactions reveals steric and electronic barriers. While limited experimental validation exists for fluoromethyl derivatives, studies on aminopropyl analogs (e.g., ) demonstrate the utility of computational approaches.

Data Contradictions and Resolution

- Melting point variations : Discrepancies in reported values (e.g., 204–210°C for carboxybutyl analogs vs. 230–235°C for bromomethyl derivatives ) highlight batch-dependent purity. Use differential scanning calorimetry (DSC) for accurate measurements.

- Spectroscopic conflicts : Compare NMR data across solvents (e.g., DMSO vs. CDCl) to resolve splitting patterns .

Safety and Regulatory Compliance

- Toxicology : Limited data exist for fluoromethyl derivatives, but bromomethyl analogs show moderate toxicity . Follow GLPs and ECHA guidelines for handling .

- Waste disposal : Neutralize residues with dilute NaOH before disposal to avoid generating volatile fluorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.